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An Objective Comparison of Parsaclisib's Performance in the CITADEL Clinical Trial Program

This guide provides a detailed comparative analysis of Parsaclisib, a potent and highly
selective next-generation PI3Kd inhibitor, based on data from the comprehensive CITADEL
clinical trial program. The performance of Parsaclisib is evaluated across various B-cell
malignancies and benchmarked against other approved PI3K inhibitors, offering valuable
insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Parsaclisib is an oral inhibitor of the delta isoform of phosphoinositide-3 kinase (P13Kd).[1] The
PI13Kd signaling pathway is a crucial mediator for the activation, proliferation, and survival of B-
cells and is frequently dysregulated in B-cell malignancies.[2] Parsaclisib was specifically
engineered for high selectivity, demonstrating at least a 10,000-fold greater affinity for PI3Kd
over the q, 3, and y isoforms.[3][4] This targeted approach aims to maximize efficacy within
malignant B-cells while minimizing off-target toxicities associated with broader PI3K inhibition.
[2][5] Its mechanism involves directly blocking PI3K-mediated proliferation and indirectly
controlling tumor growth by inhibiting immunosuppressive regulatory T-cells.[2][6]
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Caption: PI3Kd signaling pathway and the inhibitory action of Parsaclisib.

The CITADEL Clinical Trial Program

The CITADEL (A Study of INCB050465 in Participants With B-Cell Malignancies) program
consists of several Phase 2, open-label, multicenter studies designed to evaluate the efficacy
and safety of Parsaclisib monotherapy in patients with various types of relapsed or refractory
(R/R) non-Hodgkin lymphomas.[7][8]

Experimental Protocols

Study Design: The core CITADEL trials (203, 204, and 205) were similarly structured as Phase
2, open-label studies.[7]

» Patient Population: The trials enrolled adult patients (=18 years) with histologically confirmed
R/R Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), or Mantle Cell Lymphoma
(MCL) who had received at least one or two prior systemic therapies.[7] A key exclusion
criterion was prior treatment with a PI3K inhibitor.[7] The CITADEL-205 study for MCL
included separate cohorts for patients who were Bruton's tyrosine kinase (BTK) inhibitor-
naive and those who were BTKi-experienced.[9][10]

» Dosing Regimen: A notable feature of the trials was the dose-regimen evaluation. Patients
initially received Parsaclisib 20 mg once daily (QD) for 8 weeks. Subsequently, they were
assigned to either a weekly dosing group (WG) receiving 20 mg once weekly or a daily
dosing group (DG) receiving 2.5 mg QD.[3][7][11] The daily dosing regimen was ultimately
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selected for primary analysis and further assessment.[7] All patients were required to receive
prophylaxis for Pneumocystis jirovecii pneumonia.[7]

» Endpoints: The primary endpoint across the studies was the Objective Response Rate
(ORR), as assessed by an independent review committee.[8] Key secondary endpoints
included Complete Response Rate (CRR), Duration of Response (DOR), Progression-Free
Survival (PFS), Overall Survival (OS), and a thorough evaluation of safety and tolerability.[8]

4 Patient Screening

Eligibility Criteria Met
- R/R FL, MZL, or MCL
- >18 years old
- Prior Therapies
- No prior PI3Ki

- /

Treatment Protocol
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Weeks 1-8:
Parsaclisib 20mg QD

Regimen

Assignment

Weekly Dosing (WG): Daily Dosing (DG):
Parsaclisib 20mg QW Parsaclisib 2.5mg QD

AN 7
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Primary Endpoint:
- ORR (IRC Assessed)

/

Secondary Endpoints:

- CRR, DOR, PFS, OS
- Safety & Tolerability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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